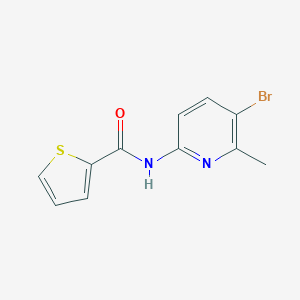![molecular formula C17H15N5O4S B315702 methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B315702.png)
methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a tetrazole ring, a hydroxyphenyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3-hydroxyphenylhydrazine with carbon disulfide and sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the tetrazole ring could participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate : Similar structure with a benzothieno ring instead of a tetrazole ring.
- 7-{[2-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid : Contains a thiazole ring and a triazine ring.
Uniqueness
Methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the hydroxyphenyl group and the tetrazole ring allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H15N5O4S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
methyl 2-[[2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C17H15N5O4S/c1-26-16(25)13-7-2-3-8-14(13)18-15(24)10-27-17-19-20-21-22(17)11-5-4-6-12(23)9-11/h2-9,23H,10H2,1H3,(H,18,24) |
Clave InChI |
DWOCIKSMTRXYSV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)O |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315620.png)
![3-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315621.png)
![4-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315624.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-N'-(4-bromobenzoyl)thiourea](/img/structure/B315626.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B315628.png)
![N-(5-bromo-6-methyl-2-pyridinyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B315636.png)







![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B315647.png)
